CYP450 Inhibition QSAR Positioning: Hydrophobic and Steric Contributions of the 6-Isopropoxy Substituent Relative to Linear and Shorter Alkoxy Analogs
In the 1986 Murray et al. study, a quantitative structure-activity relationship (QSAR) was derived for ten 6-substituted-2-aminobenzothiazoles, revealing that inhibitory potency (I50) against aminopyrine N-demethylase is a function of the hydrophobic character (logP) and molar refractivity (MR) of the 6-substituent, with the equation accounting for 82% of data variance [1]. While the individual I50 value for the 6-isopropoxy derivative was not discretely tabulated in the accessible abstract, the QSAR model predicts that the branched isopropoxy group (computed XLogP3 = 3.2, per PubChem) positions this compound in a distinct region of the activity landscape compared to the 6-methoxy analog (lower logP, lower MR) and the 6-n-propoxy analog (similar logP but differing MR due to linear vs. branched geometry). The study explicitly identified 6-n-propoxy-2-AB as one of the more potent compounds (Ki = 60 µM, pure competitive inhibitor), and noted that the 6-propoxy and 6-butoxy derivatives elicited type I binding spectra with high affinity for ferric cytochrome P-450, whereas most other derivatives produced mixed type I/reverse type I spectra that precluded binding parameter determination [1]. The 6-isopropoxy derivative, by virtue of its branched alkoxy structure, is expected to exhibit binding kinetics and spectral properties intermediate between those of the linear alkoxy and shorter alkoxy members of the series.
| Evidence Dimension | Predicted relative CYP450 inhibitory potency (based on QSAR hydrophobic/MR model) |
|---|---|
| Target Compound Data | XLogP3 = 3.2; TPSA = 76.4 Ų; H-bond donors = 1; H-bond acceptors = 4 (PubChem computed, 2024) [2]; 6-isopropoxy group: branched C3 alkoxy |
| Comparator Or Baseline | 6-Methoxy-2-AB: estimated XLogP ≈ 1.8–2.0 (lower hydrophobicity, lower predicted potency per QSAR); 6-n-Propoxy-2-AB: Ki = 60 µM (competitive inhibitor, type I binder) [1]; 6-n-Butoxy-2-AB: type I ligand with high CYP affinity [1] |
| Quantified Difference | QSAR model: log(1/I50) = f(logP, MR); r² = 0.82 for n=10 compounds. 6-Isopropoxy occupies an intermediate hydrophobicity/steric space; individual I50 not publicly disclosed in abstract. |
| Conditions | In vitro rat liver microsomal aminopyrine N-demethylase assay; phenobarbitone-induced male Wistar rats; 37°C; Dixon and Lineweaver-Burk kinetic analyses [1] |
Why This Matters
The QSAR model provides a validated framework to predict that the 6-isopropoxy derivative possesses differentiated CYP inhibition characteristics relative to both shorter and longer alkoxy analogs, making it a strategically important compound for probing the steric and hydrophobic requirements of the CYP active site.
- [1] Murray M, Ryan AJ, Little PJ. New heterocyclic modifiers of oxidative drug metabolism--I. 6-Substituted-2-aminobenzothiazoles. Biochem Pharmacol. 1986;35(12):1971-1979. doi:10.1016/0006-2952(86)90729-x View Source
- [2] PubChem Compound Summary for CID 3027572, 6-Isopropoxybenzo[d]thiazol-2-amine. National Center for Biotechnology Information (2024). Computed properties: XLogP3, TPSA, H-bond donor/acceptor counts. View Source
